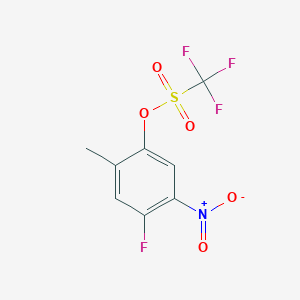![molecular formula C19H11ClFN5O2S2 B2586061 3-((3-chlorophenyl)sulfonyl)-N-(4-fluorophenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892729-66-7](/img/structure/B2586061.png)
3-((3-chlorophenyl)sulfonyl)-N-(4-fluorophenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-((3-chlorophenyl)sulfonyl)-N-(4-fluorophenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine” is a complex organic molecule with potential biological activity . It belongs to the class of heterocyclic compounds known as thienotriazolopyrimidines .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A three-step reaction sequence is typically used, involving an atom-economical, one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) . The reaction was also performed using enantiomeric starting materials leading to enantiomeric quinazolinotriazolobenzodiazepine with an ee of 95% .Molecular Structure Analysis
The molecular structure of this compound is determined by 1D and 2D NMR spectroscopy and X-ray crystallography . The stereochemistry and relative configurations of the synthesized compounds were determined by these methods .Chemical Reactions Analysis
The compound is synthesized through a series of chemical reactions involving multiple reactive centers . The synthesis of a new heterocyclic system was achieved in a good yield using a retro Diels–Alder (RDA) procedure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as melting point, boiling point, density, molecular formula, molecular weight, and toxicity, can be found in chemical databases .Scientific Research Applications
Serotonin Receptor Antagonism
The compound 3-((3-chlorophenyl)sulfonyl)-N-(4-fluorophenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is part of a broader class of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines researched for their potential as serotonin 5-HT6 receptor antagonists. These compounds have been synthesized and studied for their binding affinity and ability to inhibit functional cellular responses to serotonin. In particular, derivatives within this class have demonstrated significant activity in functional assays, highlighting their potential for further exploration in therapeutic contexts related to serotonin receptor modulation (Ivachtchenko et al., 2010).
Anticancer Activity
Another area of research for compounds structurally related to 3-((3-chlorophenyl)sulfonyl)-N-(4-fluorophenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine involves their potential as anticancer agents. Specifically, [1,2,4]triazolo[1,5-a]pyrimidines have been synthesized and their structure-activity relationships (SAR) investigated, revealing a unique mechanism of tubulin inhibition. This class of compounds has shown promising in vitro and in vivo antitumor activity, with certain derivatives capable of overcoming resistance attributed to several multidrug resistance transporter proteins (Zhang et al., 2007).
Antimicrobial Activity
Research into the antimicrobial activity of thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine derivatives, including structures analogous to 3-((3-chlorophenyl)sulfonyl)-N-(4-fluorophenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine, has also been conducted. These studies have identified several compounds with significant antibacterial and antifungal properties, suggesting their potential utility in developing new antimicrobial agents (Mittal et al., 2011).
properties
IUPAC Name |
10-(3-chlorophenyl)sulfonyl-N-(4-fluorophenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClFN5O2S2/c20-11-2-1-3-14(10-11)30(27,28)19-18-23-17(22-13-6-4-12(21)5-7-13)16-15(8-9-29-16)26(18)25-24-19/h1-10H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QETKGWJBQSIGFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClFN5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3-chlorophenyl)sulfonyl)-N-(4-fluorophenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

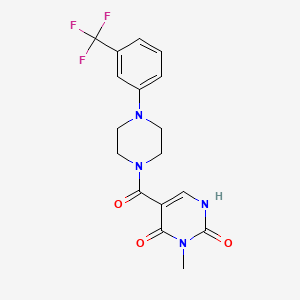
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2585981.png)
![2-[[3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetamide](/img/structure/B2585982.png)
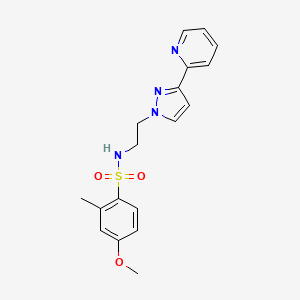
![N-[2-(5-methyl-1H-benzimidazol-2-yl)phenyl]nicotinamide](/img/structure/B2585986.png)
![3-(3-chloro-4-methoxybenzyl)-2-[(2,5-dimethylbenzyl)sulfanyl]-6,7-dimethoxy-4(3H)-quinazolinimine](/img/structure/B2585988.png)
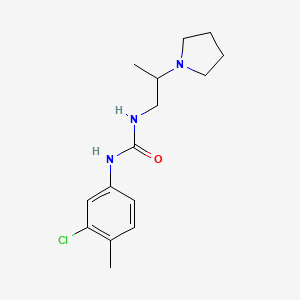
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone](/img/structure/B2585991.png)

![1-(4-Fluorophenyl)-3-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)urea](/img/structure/B2585993.png)
![(E)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-phenylethenesulfonamide](/img/structure/B2585995.png)
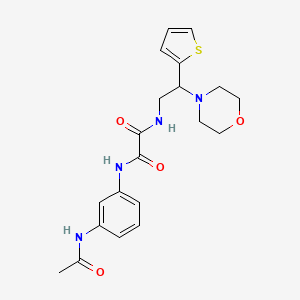
![N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2585999.png)
